molecular formula C16H16N4O B1415399 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-29-2

4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1415399
CAS No.: 1105197-29-2
M. Wt: 280.32 g/mol
InChI Key: TYWMOJZMBZXVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a chemical research compound designed for investigative applications in biochemistry and cell biology. This pyrazolopyridazinone derivative is of significant interest for probing intracellular signaling pathways, particularly those involving kinase enzymes that regulate cytoskeletal dynamics . Compounds based on the pyrazolopyridazinone scaffold have been identified as potent and selective allosteric inhibitors of LIM domain kinases (LIMKs) . LIMKs are serine/threonine and tyrosine kinases that play critical roles in regulating actin filament turnover by phosphorylating and inactivating cofilin, a key actin-depolymerizing protein . This mechanism places LIMKs as central regulators of cellular processes such as morphology, motility, and proliferation. Consequently, research into LIMK inhibition has relevant applications in studying the pathophysiology of certain cancers and neurological disorders, where aberrant LIMK overactivation has been observed . The structural features of this compound, including the cyclopropyl and dimethylphenyl substituents, are typically explored in structure-activity relationship (SAR) campaigns to optimize properties like binding affinity, selectivity, and metabolic stability . This makes it a valuable chemical probe for researchers aiming to dissect LIMK function under physiological conditions or to study the therapeutic potential of targeting this pathway in disease models. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyclopropyl-1-(3,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-9-3-6-12(7-10(9)2)20-15-13(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWMOJZMBZXVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with cyclopropyl ketone, followed by cyclization with a suitable reagent to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazolopyridazine core are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. Notably, 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has shown promise in several areas:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The cytotoxic effects are observed with IC50 values in the nanomolar range, indicating potent activity against these cancer types. The mechanism of action often involves the inhibition of specific kinases such as CDK2, crucial for cell cycle regulation.

Synthesis and Structure

The synthesis of this compound involves several steps that may vary based on available starting materials and desired yields. The complexity of its synthesis reflects the intricate nature of its structure.

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound in preclinical settings. These studies often focus on:

  • In vitro assays : Evaluating cytotoxicity against various cancer cell lines.
  • In vivo models : Assessing therapeutic effects and side effects in animal models.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
  • CAS Number : 1105197-41-8 (from )
  • Molecular Formula : C₁₅H₁₄N₄O (from )
  • Molecular Weight : 266.3 g/mol
  • Structural Features : A pyrazolo[3,4-d]pyridazin-7-one core substituted with a cyclopropyl group at position 4 and a 3,4-dimethylphenyl group at position 1.

Its synthesis likely follows protocols similar to analogues, involving cyclocondensation and substitution reactions (inferred from ).

Comparison with Structurally Similar Compounds

Core Pyrazolo[3,4-d]Pyridazin-7-One Derivatives

The following compounds share the pyrazolo[3,4-d]pyridazin-7-one scaffold but differ in substituents:

Compound Name/ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
Target Compound 4-Cyclopropyl, 1-(3,4-dimethylphenyl) C₁₅H₁₄N₄O 266.3 Not reported
7b (from ) 3,4-Di(4-methylphenyl), 1-(2,4-dinitrophenyl), 6-phenyl C₃₃H₂₄N₆O₅ 608.6 245
7c (from ) 3,4-Di(4-methylphenyl), 1-(2,4-dinitrophenyl), 6-(hydroxyethyl) C₂₉H₂₆N₆O₆ 578.6 210
7d (from ) 3,4-Di(4-methylphenyl), 1-(2,4-dinitrophenyl), 6-(2,5-dichlorophenyl) C₃₃H₂₂Cl₂N₆O₅ 677.5 257
4-Cyclopropyl-1-(2-methylphenyl)-analogue () 4-Cyclopropyl, 1-(2-methylphenyl) C₁₅H₁₄N₄O 266.3 Not reported
1-(3-Chlorophenyl)-4-cyclopropyl-analogue () 4-Cyclopropyl, 1-(3-chlorophenyl) C₁₄H₁₁ClN₄O 286.7 Not reported

Key Observations :

Substituent Effects on Physicochemical Properties: The target compound and its 2-methylphenyl analogue () share identical molecular formulas but differ in aryl substitution patterns. Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 7b–7d () feature nitro and dichlorophenyl groups, which lower electron density and increase melting points (245–257°C) due to stronger intermolecular forces. In contrast, the target compound’s dimethylphenyl group is electron-donating, which may reduce thermal stability.

Synthetic Yields and Conditions :

  • Analogues in required reflux times of 3–6 hours with moderate yields (63–69%). The cyclopropyl group in the target compound may necessitate optimized conditions due to steric hindrance.

Pyrazolo[4,3-d]Pyrimidinones and Other Heterocycles

Compounds like 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () share a similar naming convention but differ in core structure. These pyrimidinone derivatives often target phosphodiesterases (PDEs) (), suggesting divergent pharmacological applications compared to pyridazinone-based compounds.

Research Implications and Gaps

  • Pharmacological Potential: While pyrazolo[3,4-d]pyridazin-7-ones are explored for kinase inhibition or PDE modulation (inferred from –10), the target compound’s biological activity remains unreported.
  • Structural Optimization : The cyclopropyl group may improve metabolic stability over bulkier substituents (e.g., isopropyl in ), but experimental validation is needed.

Biological Activity

4-Cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic compound belonging to the class of pyrazolopyridazinones. Its unique structure includes a cyclopropyl group and a 3,4-dimethylphenyl moiety, which contribute to its potential biological activities. The molecular formula is C16H16N4OC_{16}H_{16}N_{4}O with a molar mass of approximately 280.32 g/mol .

PropertyValue
IUPAC NameThis compound
CAS Number1105197-29-2
Molecular FormulaC16H16N4O
Molar Mass280.32 g/mol
Purity≥95%

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have shown activity against various cancer cell lines by inhibiting key proteins involved in tumor growth. For instance:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated inhibitory effects on this target .
  • Synergistic Effects : Studies have reported that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxicity in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This suggests potential for improved therapeutic strategies in resistant cancer subtypes .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities. The structural characteristics of these compounds allow them to interact with various biological pathways:

  • Anti-inflammatory Effects : Some studies highlight the ability of pyrazoles to reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
  • Antibacterial Properties : Compounds within this class have shown effectiveness against a range of bacterial strains, indicating their utility as antibacterial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of critical enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their antitumor effects.

Study on Breast Cancer Cell Lines

A notable study investigated the effects of various pyrazole derivatives on breast cancer cell lines characterized by different responses to chemotherapy. The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced the effectiveness of doxorubicin through synergistic interactions .

Antimicrobial Activity Evaluation

Another research effort assessed the antibacterial properties of pyrazole derivatives against several pathogenic bacteria. The findings revealed that certain modifications in the pyrazole structure led to increased antibacterial efficacy against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one?

Methodological Answer:
The compound can be synthesized via multicomponent reactions or stepwise cyclization. A representative approach involves refluxing precursors (e.g., substituted pyrazoles or pyridazinones) with aromatic amines in dry pyridine, followed by neutralization and crystallization. For example, similar pyrazolo-pyridazinones were synthesized by heating 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines in pyridine for 6 hours, yielding products after crystallization . Ionic liquids like [bmim][BF4] with FeCl₃·6H₂O catalysis can enhance reaction efficiency and regioselectivity .

Basic: How can structural characterization of this compound be validated?

Methodological Answer:
Combine elemental analysis (C, H, N content verification) with spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on substituent environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons from 3,4-dimethylphenyl at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtained .

Advanced: What strategies address contradictory pharmacological data for pyrazolo-pyridazinone derivatives?

Methodological Answer:
Contradictions in target selectivity (e.g., phosphodiesterase inhibition vs. hypoxanthine-guanine phosphoribosyltransferase binding) require:

  • Dose-response profiling : Compare IC₅₀ values across assays to rule off-target effects .
  • Structural analogs : Modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate activity trends .
  • Computational docking : Use molecular dynamics to predict binding affinities for targets like PDE5 or HGPRT .

Advanced: How can regioselectivity challenges in pyrazolo-pyridazinone synthesis be resolved?

Methodological Answer:
Regioselectivity is controlled via:

  • Catalyst selection : FeCl₃·6H₂O in ionic liquids promotes specific cyclization pathways .
  • Reaction solvent : Polar aprotic solvents (e.g., pyridine) favor nucleophilic attack at the C4 position of pyridazinones .
  • Substituent effects : Electron-donating groups (e.g., 3,4-dimethylphenyl) direct cyclization to the desired position .

Basic: What analytical methods ensure purity for in vitro assays?

Methodological Answer:

  • HPLC-UV/MS : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., dihydro derivatives or unreacted amines) .
  • TLC monitoring : Track reaction progress using silica gel plates and UV visualization .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • QSAR models : Corrogate substituent physicochemical properties (logP, polar surface area) with bioactivity data .
  • Docking simulations : Map interactions with PDE isoforms using PDB structures (e.g., PDB ID 1XM6 for PDE5) .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity early in optimization .

Basic: What are common impurities in pyrazolo-pyridazinone synthesis, and how are they mitigated?

Methodological Answer:

  • Impurity sources : Unreacted starting materials, diastereomers, or oxidation byproducts.
  • Mitigation :
    • Chromatographic purification : Flash chromatography with ethyl acetate/hexane gradients .
    • Stoichiometric control : Limit excess reagents (e.g., aromatic amines) to suppress side reactions .
    • Inert atmosphere : Use N₂ to prevent oxidation of dihydro intermediates .

Advanced: What in vitro assays are suitable for evaluating PDE inhibition potency?

Methodological Answer:

  • Radioisotopic assays : Measure cAMP/cGMP hydrolysis using ³H-labeled substrates .
  • Fluorescence-based kits : Detect PDE activity via secondary messengers (e.g., IP-One for PDE1-5) .
  • Kinetic analysis : Calculate Kₘ and Vₘₐₓ values under varying substrate concentrations to assess competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.